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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

Cat. No.: B1304894 Get Quote

In-Depth Technical Guide: 5-Fluoro-2-
methoxypyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight,

and physicochemical properties of 5-Fluoro-2-methoxypyridine. It includes detailed

experimental protocols for its synthesis and characterization, alongside a summary of its key

quantitative data.

Molecular Structure and Properties
5-Fluoro-2-methoxypyridine is a substituted pyridine derivative with the molecular formula

C₆H₆FNO.[1] It is characterized by a pyridine ring functionalized with a fluorine atom at the 5-

position and a methoxy group at the 2-position.[1] This substitution pattern imparts specific

electronic properties to the molecule, making it a valuable intermediate in medicinal chemistry,

particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1] The fluorine

atom can enhance metabolic stability and lipophilicity, while the methoxy group can influence

the reactivity of the pyridine ring.[1]

Quantitative Data Summary
The key physicochemical properties of 5-Fluoro-2-methoxypyridine are summarized in the

table below.
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Property Value Reference

Molecular Formula C₆H₆FNO [1]

Molecular Weight 127.12 g/mol

Appearance White crystalline powder [1]

Boiling Point ~144.8 °C at 760 mmHg [1]

Density ~1.146 g/cm³ [1]

CAS Number 51173-04-7 [1]

Experimental Protocols
Synthesis of 5-Fluoro-2-methoxypyridine
A common synthetic route to 5-Fluoro-2-methoxypyridine involves the diazotization of 2-

methoxy-5-aminopyridine followed by a fluorination reaction.[2]

Materials:

2-methoxy-5-aminopyridine

Hydrochloric acid (HCl) or other suitable acid

Sodium nitrite (NaNO₂)

Tetrafluoroboric acid (HBF₄) or another fluorinating agent

Appropriate solvents (e.g., water, organic solvents for extraction)

Ice bath

Standard laboratory glassware

Procedure:

Dissolve 2-methoxy-5-aminopyridine in an acidic solution (e.g., aqueous HCl) and cool the

mixture to 0-5 °C in an ice bath.[2]
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Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while

maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.[2]

To the diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) at low

temperature.[2]

Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C to

complete the fluorination.[2]

After the reaction is complete, neutralize the mixture and extract the product with a suitable

organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude 5-Fluoro-2-methoxypyridine by vacuum distillation or column

chromatography.

Characterization Protocols
Objective: To confirm the molecular structure of 5-Fluoro-2-methoxypyridine by analyzing the

chemical shifts and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Dissolve 5-10 mg of purified 5-Fluoro-2-methoxypyridine in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Objective: To determine the molecular weight and fragmentation pattern of 5-Fluoro-2-
methoxypyridine, confirming its elemental composition.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Sample Introduction:

Introduce a small amount of the sample into the ion source via a direct insertion probe or by

injection of a dilute solution in a volatile solvent.

Data Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range of approximately m/z 30-200.

The molecular ion peak (M⁺) is expected at m/z 127.

Visualizations
Molecular Structure
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Caption: Molecular structure of 5-Fluoro-2-methoxypyridine.

Synthetic Workflow
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Caption: Synthetic workflow for 5-Fluoro-2-methoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304894#molecular-structure-and-weight-of-5-fluoro-
2-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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